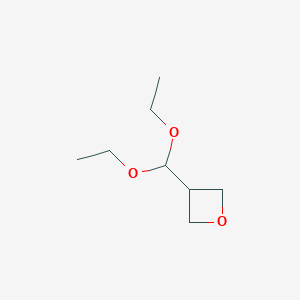

3-(Diethoxymethyl)oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Diethoxymethyl)oxetane is a cyclic ether compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the diethoxymethyl group further enhances its versatility in various chemical reactions and applications.

Métodos De Preparación

The synthesis of 3-(Diethoxymethyl)oxetane can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures . This method, however, can lead to a variety of by-products, necessitating careful control of reaction conditions.

Another method involves the use of the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . This reaction is particularly useful for synthesizing oxetane derivatives with high specificity and yield.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

3-(Diethoxymethyl)oxetane undergoes a variety of chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form various oxygenated derivatives.

Reduction: Reduction of the oxetane ring can lead to the formation of alcohols and other reduced products.

Major products formed from these reactions include oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane, among others .

Aplicaciones Científicas De Investigación

3-(Diethoxymethyl)oxetane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

The mechanism of action of 3-(Diethoxymethyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to a range of chemical and biological effects . The compound’s reactivity is largely influenced by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack and other chemical transformations .

Comparación Con Compuestos Similares

3-(Diethoxymethyl)oxetane can be compared with other oxetane derivatives, such as oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane . These compounds share the common oxetane ring structure but differ in their substituents and chemical properties. For example, oxetan-3-one is a key intermediate in the synthesis of various oxetane derivatives, while 3-nitrooxetane and 3-aminooxetane are important in the field of energetic materials .

The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical reactivity and versatility compared to other oxetane derivatives .

Actividad Biológica

3-(Diethoxymethyl)oxetane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings, focusing on its biological activity, synthesis methods, and possible applications in drug development.

Chemical Structure and Properties

This compound belongs to the oxetane family, characterized by a four-membered cyclic ether structure. The presence of the diethoxymethyl substituent enhances its lipophilicity and stability, making it a suitable candidate for various biological applications. The molecular formula is C8H14O3, and it exhibits a distinct reactivity profile compared to other cyclic ethers.

Biological Activity

Recent studies have highlighted several biological activities associated with oxetane derivatives, including:

- Antimicrobial Activity : Research indicates that compounds containing oxetane rings can exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Antineoplastic Activity : Oxetanes are being explored for their potential as anticancer agents. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .

- Antiviral Properties : Some studies suggest that oxetane-containing compounds possess antiviral activities, particularly against arboviruses. This is attributed to their ability to modify nucleobases and disrupt viral replication processes .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Paternò-Büchi Reaction : This photochemical reaction involves the interaction of carbonyl compounds with alkenes under UV light, leading to the formation of oxetanes. This method is particularly relevant for synthesizing substituted oxetanes like this compound .

- Ring-Opening Reactions : The ring-opening of oxetanes can be catalyzed by Lewis acids or bases, allowing for the introduction of various functional groups that enhance biological activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising avenue for developing new antimicrobial therapies.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-(diethoxymethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHLQYQVEMOCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1COC1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.